molecular formula C10H10BrFO2 B6156843 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid CAS No. 1247888-93-2

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B6156843
CAS No.: 1247888-93-2
M. Wt: 261.09 g/mol
InChI Key: YGZBJWJAPYZTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methylpropanoic acid group

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, as well as modulation of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluorobenzoic acid
  • 4-bromo-2-fluorobiphenyl
  • 4-bromo-2-fluorophenyl methyl sulfone

Uniqueness

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methylpropanoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid involves the introduction of a bromine and a fluorine atom onto a phenyl ring, followed by the addition of a methyl group and a carboxylic acid functional group. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "4-bromo-2-fluorobenzene", "2-methylpropanoic acid", "Sodium hydride", "Methyl iodide", "Bromine" ], "Reaction": [ "Step 1: React 4-bromo-2-fluorobenzene with sodium hydride to form the corresponding phenyl anion intermediate.", "Step 2: Add bromine to the phenyl anion intermediate to form 4-bromo-2-fluorophenyl bromide.", "Step 3: React 4-bromo-2-fluorophenyl bromide with methyl iodide to introduce a methyl group onto the phenyl ring.", "Step 4: React the resulting compound with sodium hydride and 2-methylpropanoic acid to form the desired product, 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid." ] }

CAS No.

1247888-93-2

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

YGZBJWJAPYZTHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)F)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.